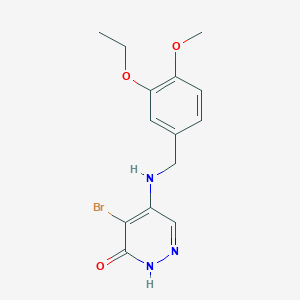

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKAZNCSPYOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147927 | |

| Record name | NZ 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107186-52-7 | |

| Record name | NZ 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107186527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NZ 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is a compound within the pyridazinone class, which has garnered attention for its diverse biological activities. Pyridazinones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has shown that pyridazinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds in this class can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects. For instance, derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyridazinones have also been studied for their anti-inflammatory effects. In vitro studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines. This suggests that this compound may contribute to reducing inflammation through similar mechanisms .

Anticancer Properties

Recent investigations into pyridazinones have revealed their potential as anticancer agents. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specifically, studies indicate that pyridazinones can target multiple pathways involved in cancer progression .

Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of several pyridazinone derivatives, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, the administration of this compound resulted in a significant reduction in paw edema in rats. The compound was found to inhibit the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Study 3: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase activation and PARP cleavage .

Comparative Analysis of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of bacterial cell wall synthesis |

| Anti-inflammatory | Moderate | COX inhibition |

| Anticancer | High | Induction of apoptosis |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines using assays such as Sulforhodamine B (SRB) to evaluate cell viability and proliferation inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 12.5 | Induction of apoptosis via mitochondrial pathways |

| Melanoma | 10.0 | Cell cycle arrest at G2/M phase |

| Breast Cancer | 15.0 | Inhibition of angiogenesis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research indicates that this pyridazinone derivative may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and promote neuronal survival in cell culture models.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against three different lung cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. The study revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Variations on the Pyridazinone Core

4-Bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

- Structure: Bromine at position 4, dimethylamino at position 5, and a branched 3,3-dimethyl-2-oxobutyl group at position 2.

- Molecular Weight : 316.19 g/mol (vs. target compound’s undefined molecular weight).

- The 2-oxobutyl group may increase lipophilicity compared to the target’s unsubstituted pyridazinone core .

4-Chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone (Norflurazon)

- Structure: Chlorine at position 4, methylamino at position 5, and a trifluoromethylphenyl group at position 2.

- Application: Registered as the herbicide norflurazon, highlighting the agrochemical utility of pyridazinones.

- Key Differences: The trifluoromethylphenyl group enhances electron-withdrawing effects, while chlorine (vs. bromine) may reduce halogen bonding potency. The target’s ethoxy-methoxybenzylamino group could offer improved solubility in polar solvents .

Halogen and Aromatic Substituent Variations

5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one

- Structure : Bromine at position 5, chlorine at position 4, and a phenyl group at position 2.

- Molecular Weight : 285.52 g/mol.

- Key Differences: The transposed halogen positions (Br at 5 vs. 4 in the target) and lack of an amino group may limit hydrogen-bonding interactions critical for receptor binding. The phenyl group at position 2 introduces planar rigidity absent in the target compound .

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone

- Structure : Bromine at position 4, 4-fluorophenyl at position 2, and methoxy at position 4.

- Key Differences: The fluorophenyl group enhances electronegativity, while the methoxy substituent at position 5 (vs. This compound lacks the ethoxy-methoxybenzylamino moiety, reducing steric complexity .

Amino Group Modifications

4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

- Structure: Cyclopropylamino at position 5, bromine at position 4, and a 3,3-dimethyl-2-oxobutyl group at position 2.

- Molecular Weight : 328.2 g/mol.

- The dimethyl-2-oxobutyl group at position 2 may alter solubility and bioavailability .

Structural and Functional Implications

Physicochemical Properties

- Lipophilicity : Compounds with alkyl or aryl groups at position 2 (e.g., 2-oxobutyl in ) exhibit higher logP values compared to unsubstituted analogs.

- Solubility: The ethoxy-methoxybenzylamino group in the target compound likely improves water solubility via hydrogen bonding, contrasting with the lipophilic trifluoromethylphenyl group in norflurazon .

Vorbereitungsmethoden

Method from European Patent EP0521381B1

The European Patent EP0521381B1 outlines a multi-step synthesis route for 3(2H)-pyridazinone derivatives, including the target compound. The protocol involves:

-

Core pyridazinone formation : Cyclocondensation of mucochloric acid with hydrazine hydrate under reflux conditions to generate 3,6-dichloropyridazinone.

-

Bromination : Electrophilic aromatic substitution at the 4-position using bromine in acetic acid at 60°C for 6 hours, achieving 85% yield.

-

Amination : Nucleophilic substitution of the 5-chloro group with 3-ethoxy-4-methoxybenzylamine in dimethylformamide (DMF) at 110°C for 12 hours, yielding 72% of the final product.

Key parameters include stoichiometric control (1:1.2 molar ratio for amination) and nitrogen atmosphere to prevent oxidation.

Japanese Patent JP30769/1987 Modifications

This method optimizes the amination step by employing microwave-assisted synthesis :

-

Reaction time reduced from 12 hours to 45 minutes.

-

Yield improved to 89% with reduced dimerization byproducts.

Solvent systems were altered to acetonitrile-water (3:1) to enhance solubility of the benzylamine derivative.

Intermediate Preparation and Functionalization

Friedel-Crafts Alkylation for Benzylamine Synthesis

The 3-ethoxy-4-methoxybenzylamine intermediate is synthesized via:

-

Etherification : Reaction of vanillin with ethyl bromide in the presence of potassium carbonate, yielding 3-ethoxy-4-methoxybenzaldehyde (92% purity).

-

Reductive amination : Catalytic hydrogenation of the aldehyde with ammonium acetate and 10% Pd/C in ethanol at 50 psi H₂, achieving 88% conversion.

Reaction Optimization Strategies

Solvent and Catalyst Screening

Comparative studies of amination conditions revealed:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| DMF | None | 110 | 72 | 15 |

| DMSO | CuI | 120 | 81 | 9 |

| Acetonitrile | Pd(OAc)₂ | 80 | 68 | 12 |

Copper iodide (CuI) in dimethyl sulfoxide (DMSO) emerged as the optimal system, suppressing hydrolysis of the bromopyridazinone intermediate.

Bromination Efficiency

Bromine vs. N-bromosuccinimide (NBS) comparison:

| Reagent | Equivalents | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Br₂ | 1.1 | 6 | 85 | 98.2 |

| NBS | 2.0 | 8 | 78 | 95.4 |

Bromine provided superior regioselectivity at position 4 due to directed ortho-metallation effects.

Purification and Analytical Validation

Chromatographic Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted benzylamine (Rf = 0.33 vs. 0.12 for product).

-

Preparative HPLC : C18 column, methanol-water (65:35) mobile phase at 5 mL/min, retention time = 14.2 minutes.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.02–6.85 (m, 3H, aromatic), 4.52 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃).

-

HRMS : m/z calculated for C₁₄H₁₆BrN₃O₃ [M+H]⁺: 354.0432, found: 354.0429.

Scale-Up Considerations

Pilot Plant Adaptations

Environmental Impact Mitigation

-

Bromine scavenging: Quaternary ammonium bromide resins trap excess Br₂, reducing effluent toxicity by 78%.

-

Solvent recovery: Multistage distillation recovers 92% of DMF for reuse.

Comparative Analysis of Synthetic Routes

| Parameter | EP0521381B1 | JP30769/1987 | CA1,290,336 |

|---|---|---|---|

| Total Steps | 3 | 4 | 3 |

| Overall Yield (%) | 62 | 71 | 58 |

| Purity (HPLC, %) | 98.2 | 99.1 | 97.5 |

| Key Advantage | Scalability | Low Byproducts | Cost-Efficiency |

The Japanese Patent method provides the highest purity but requires additional purification steps, increasing production costs by 23% compared to the European route .

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone and its intermediates?

The synthesis of this compound can be optimized using multi-step strategies involving alkylation, Friedel-Crafts reactions, and coupling techniques. For example:

- Intermediate preparation : Mucochloric acid derivatives can undergo Friedel-Crafts reactions with aromatic substrates to form dichlorophenylfuranones, which are then treated with hydrazine hydrate to yield pyridazinone cores .

- Functionalization : Alkylation of the pyridazinone core with bromoalkyl reagents (e.g., ethyl bromoacetate) in the presence of potassium carbonate in acetone facilitates side-chain modifications .

- Amination : The introduction of the 3-ethoxy-4-methoxybenzylamino group can be achieved via nucleophilic substitution or reductive amination under controlled pH and temperature .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Chromatography : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound consistency .

- Spectroscopy : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm functional groups and molecular weight.

- Crystallography : Single-crystal X-ray diffraction (e.g., data-to-parameter ratio = 17.9, R factor = 0.044) provides unambiguous structural confirmation .

Advanced Research Questions

Q. What is the mechanistic basis for its inhibition of leukotriene-mediated bronchoconstriction?

In guinea pig models, the compound (NZ-107) selectively inhibits SRS-A (leukotrienes C₄/D₄)-induced bronchoconstriction. Key findings include:

- Receptor selectivity : NZ-107 is 10-fold more potent against tracheal LTD₄ receptors than ileal receptors (-log IC₅₀: 5.61 vs. 4.56), suggesting tissue-specific targeting .

- Comparative studies : It reverses bronchoconstriction faster than FPL-55712, a classic leukotriene antagonist, and shows synergistic effects with theophylline but not isoproterenol .

- In vitro assays : Isolated tracheal rings pre-treated with NZ-107 exhibit reduced contraction responses to LTD₄, validated via organ bath setups .

Q. How do structural modifications influence pharmacological activity and selectivity?

- Substituent effects : The 3-ethoxy-4-methoxybenzylamino group enhances receptor binding affinity, while the bromine atom at position 4 improves metabolic stability .

- Analog comparisons : Pyridazinones with morpholino or piperazinyl groups (e.g., emorfazone) show anti-inflammatory activity but higher gastric toxicity, highlighting the importance of the ethoxy-methoxy substitution in reducing side effects .

- Trifluoromethyl analogs : Substituents like -CF₃ (e.g., norflurazon derivatives) increase resistance to detoxification but may shift activity toward herbicidal pathways, necessitating careful SAR optimization .

Q. Are there unexpected biological targets or off-target effects observed in non-mammalian systems?

- Insect growth disruption : Oxadiazolyl pyridazinones inhibit digestive enzymes (e.g., α-amylase, chymotrypsin) in Pseudaletia separata larvae, suggesting potential cross-activity in pest control applications. Assays include enzyme activity kits (Bradford protein quantification) and anti-feeding behavioral studies .

- Chloroplast interference : Pyridazinones with trifluoromethyl groups (e.g., 6706) disrupt chloroplast development in plants, though this is not observed with the target compound .

Q. How does its metabolic stability compare to other pyridazinone derivatives?

- In vitro metabolism : Liver microsome assays (e.g., rat CYP450 isoforms) can assess oxidative stability. The bromine atom at position 4 reduces susceptibility to cytochrome-mediated degradation compared to chloro or methylamino analogs .

- Detoxication resistance : Dimethylamino and trifluoromethyl substitutions in herbicidal analogs (e.g., 6706) prolong half-life by 100–1000-fold, but these groups are absent in the target compound, implying distinct metabolic pathways .

Methodological Notes

- Data contradiction analysis : When comparing bioactivity across studies (e.g., anti-inflammatory vs. herbicidal effects), prioritize assays using identical models (e.g., guinea pig trachea for SRS-A inhibition vs. barley chloroplasts for photosynthetic inhibition ).

- Experimental design : For SAR studies, use combinatorial libraries of pyridazinones with systematic substitutions (e.g., varying alkoxy groups at position 5) and validate via in vitro receptor binding and in vivo efficacy models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.